

An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(Benzylamino)propan-1-ol

Cat. No.: B1352430

[Get Quote](#)

CAS Number: 74609-49-7

This technical guide provides a comprehensive overview of **(R)-2-(Benzylamino)propan-1-ol**, a chiral amino alcohol of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, discusses its relevance in synthetic chemistry, and outlines general experimental approaches for the synthesis of related chiral molecules.

Physicochemical Properties

(R)-2-(Benzylamino)propan-1-ol is a chiral compound valued for its role as a building block in asymmetric synthesis.^[1] Its stereospecific nature makes it a useful intermediate in the creation of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries. The fundamental properties of this compound are summarized in the table below.

Property	Value	References
CAS Number	74609-49-7	[2]
Molecular Formula	C ₁₀ H ₁₅ NO	[2]
Molecular Weight	165.23 g/mol	[2]
Purity	Typically ≥97%	[2]
Physical Form	Solid	
Storage Conditions	2-8 °C, under inert atmosphere, protected from light	[2]

Applications in Drug Discovery and Development

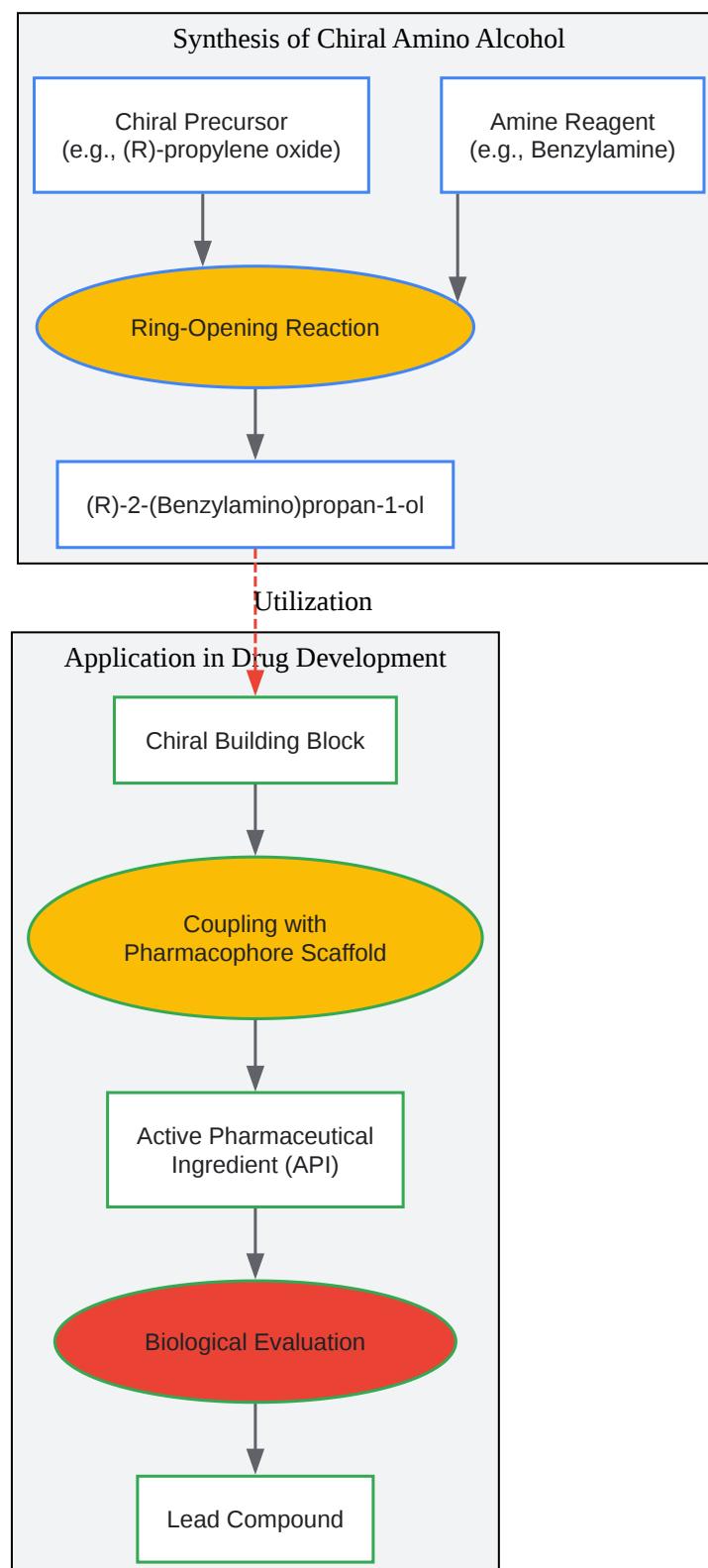
Chiral amino alcohols are crucial structural motifs in a wide array of bioactive molecules and pharmaceuticals.[3] The defined stereochemistry of compounds like **(R)-2-(Benzylamino)propan-1-ol** is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] This makes enantiomerically pure building blocks essential for modern drug design.[5]

While specific biological activity or direct use in drug development for **(R)-2-(Benzylamino)propan-1-ol** is not extensively documented in publicly available literature, its structural class is integral to the synthesis of various therapeutic agents. For instance, derivatives of N-benzyl-L-alanine and other phenylalanine derivatives have been investigated as potent inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6][7] Furthermore, N-benzyl substituted amino alcohol moieties have been shown to be critical for the antiproliferative activity of certain compounds against cancer cell lines.[8]

Experimental Protocols: Synthesis of Chiral Amino Alcohols

A specific, detailed experimental protocol for the synthesis of **(R)-2-(Benzylamino)propan-1-ol** is not readily available in peer-reviewed literature, suggesting it is likely synthesized on an

industrial scale as a chemical intermediate. However, general methods for the stereoselective synthesis of chiral amino alcohols are well-established. One common approach involves the reductive amination of a chiral precursor.


A representative, generalized protocol for the synthesis of a chiral amino alcohol from a chiral epoxide is outlined below. This method is illustrative of the chemical transformations that could be employed.

General Protocol for the Synthesis of a Chiral 1-Amino-2-Propanol Derivative:

- **Ring-Opening Reaction:** A chiral propylene oxide (e.g., (R)-propylene oxide) is reacted with an amine (in this case, benzylamine) in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating. The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring leads to the formation of the corresponding amino alcohol.^[9]
- **Work-up and Purification:** Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or distillation to yield the pure chiral amino alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of a chiral amino alcohol like **(R)-2-(Benzylamino)propan-1-ol** in a drug discovery context.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. navyachempharma.com [navyachempharma.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* [frontiersin.org]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]
- 5. solutions.bocsci.com [solutions.bocsci.com]
- 6. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-(Benzylamino)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352430#r-2-benzylamino-propan-1-ol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com